Erabutoxin A

説明

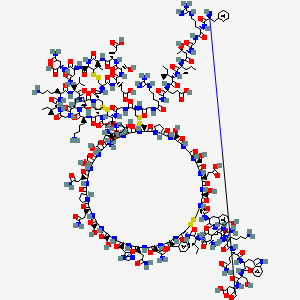

Erabutoxin A is a single-chain, 62-residue protein neurotoxin derived from the venom of the sea snake Laticauda semifasciata . It belongs to the class of α-neurotoxins, which are known for their ability to bind to nicotinic acetylcholine receptors at the neuromuscular junction, leading to paralysis . The structure of this compound has been extensively studied, revealing a three-dimensional configuration that is crucial for its interaction with molecular targets .

準備方法

Synthetic Routes and Reaction Conditions: Erabutoxin A is typically isolated from the venom of Laticauda semifasciata. The venom is collected and subjected to chromatographic techniques to purify the neurotoxin. Crystallization of this compound can be achieved using aqueous solutions of phosphate buffer and ammonium sulfate at a pH of about 6 .

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological source. recombinant DNA technology could potentially be employed to produce this compound in bacterial or yeast systems, allowing for large-scale production.

化学反応の分析

Types of Reactions: Erabutoxin A primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in classical chemical reactions such as oxidation, reduction, or substitution due to its proteinaceous nature.

Common Reagents and Conditions: The primary reagents involved in the study of this compound are those used in protein purification and crystallization, such as phosphate buffers, ammonium sulfate, and various chromatographic media .

Major Products Formed: The major product of interest is the this compound-receptor complex, which is formed when the neurotoxin binds to the nicotinic acetylcholine receptor, leading to inhibition of neurotransmission .

科学的研究の応用

Chemical Properties and Mechanism of Action

Erabutoxin A is a single-chain protein consisting of 62 amino acids with a molecular weight of approximately 7000 Da. It exhibits high affinity for nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, where it blocks neuromuscular transmission by preventing acetylcholine from binding to its receptor, leading to paralysis and respiratory failure in affected organisms .

Neurobiology

This compound is extensively used in neurobiological research to study the mechanisms of synaptic transmission. By blocking nAChRs, researchers can investigate the role of these receptors in muscle contraction and neurotransmitter release. Its ability to induce paralysis makes it an effective agent for studying neuromuscular diseases and potential treatments .

Toxicology

In toxicological studies, this compound serves as a model compound for understanding the effects of snake venom toxins on mammalian physiology. It helps elucidate the pathways leading to neurotoxicity and respiratory failure, providing insights into the development of antivenoms and therapeutic interventions .

Drug Development

Recent studies have explored the potential of this compound in drug design, particularly in developing antagonists for nAChRs. By understanding its binding properties and structural characteristics, researchers aim to create novel therapeutics that can modulate receptor activity in various neurological disorders .

Case Study 1: Neuromuscular Blockade

In a study examining the effects of this compound on isolated frog muscle preparations, researchers found that it effectively inhibited acetylcholine-induced contractions without affecting potassium chloride-induced contractions. This specificity highlights its utility in dissecting the mechanisms underlying neuromuscular transmission .

Case Study 2: Antivenom Development

Research focused on developing specific antibodies against this compound has shown promise in neutralizing its effects in vivo. In experiments where mice were treated with these antibodies following toxin exposure, survival rates significantly improved compared to untreated controls, demonstrating potential therapeutic strategies for snakebite victims .

Structural Insights

The three-dimensional structure of this compound has been determined through X-ray crystallography, revealing critical insights into its interaction with nAChRs. The structure comprises three loops stabilized by disulfide bonds, which are essential for its biological activity . Understanding these structural features aids in rational drug design aimed at modulating nAChR activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Number of Disulfide Bonds | 4 |

| Binding Site | α-subunit of nAChR |

| Structural Stability | High due to disulfide bonds |

作用機序

Erabutoxin A exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the receptor’s ability to interact with acetylcholine, a neurotransmitter essential for muscle contraction. The blockade results in paralysis of the affected muscles . The molecular target of this compound is the ligand-binding pocket between the α and γ or α and δ subunits of the nicotinic acetylcholine receptor .

類似化合物との比較

α-Bungarotoxin: Another α-neurotoxin from snake venom, α-Bungarotoxin has a similar mechanism of action but differs in its amino acid sequence and binding specificity.

α-Cobratoxin: This neurotoxin from cobra venom shares the same target but has a longer peptide chain and different structural features.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the precise structural configuration that allows it to bind effectively to nicotinic acetylcholine receptors. Its high-resolution crystal structure provides detailed insights into its interaction with molecular targets, making it a valuable tool for scientific research .

生物活性

Erabutoxin A (Ea) is a potent neurotoxin derived from the venom of the sea snake Laticauda semifasciata. It is classified alongside other neurotoxins, such as erabutoxin B and laticotoxin, which share similar structural and functional properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and potential applications in research.

Structural Characteristics

This compound consists of 62 amino acid residues, forming a compact structure that is characteristic of many snake venom neurotoxins. The protein exhibits a three-finger fold, which is a common motif among neurotoxins, contributing to its high affinity for acetylcholine receptors (AChRs). The dissociation constant () values for Ea binding to AChRs are approximately , indicating a strong interaction that disrupts neuromuscular transmission .

Table 1: Comparison of this compound and Related Neurotoxins

| Toxin | Amino Acids | Dissociation Constant () | LD50 (µg/g) |

|---|---|---|---|

| This compound | 62 | 0.13 | |

| Erabutoxin B | 62 | 0.15 | |

| Erabutoxin C | 62 | 0.13 |

This compound primarily exerts its biological activity by blocking neuromuscular transmission. It binds to the nicotinic acetylcholine receptors on the postsynaptic membrane, inhibiting the action of acetylcholine (ACh). This blockade prevents muscle contraction and can lead to respiratory failure if sufficient doses are administered.

Experimental Evidence

In studies involving isolated frog muscle preparations, it was observed that this compound inhibited muscle contractions induced by electrical stimulation of the nerve but did not affect direct muscle stimulation. This indicates that the toxin specifically interferes with neuromuscular transmission rather than directly affecting muscle fibers . Additionally, experiments demonstrated that artificial respiration could rescue mice injected with lethal doses of the toxin, further supporting its role in respiratory inhibition .

Toxicological Profile

The toxicity of this compound is significant; its LD50 value in mice is approximately 0.13 µg/g body weight. This level of potency underlines the need for caution when handling this compound in research settings. The lethal dose correlates with the number of AChRs required for maintaining respiration, emphasizing the importance of these receptors in mediating the effects of the toxin .

Applications in Research

The high affinity of this compound for AChRs makes it an invaluable tool in neurobiological research. It is used to study receptor dynamics and mechanisms underlying neuromuscular transmission. For instance, iodinated forms of this compound have been employed in radioimmunoassays to visualize receptor localization and binding dynamics in various tissues .

Case Studies

- Binding Studies : Researchers have utilized radioactive diiodo-Erabutoxin A to trace its binding sites in mouse diaphragm tissue, revealing concentration at neuromuscular junctions, which provides insights into receptor distribution and function .

- Structural Analysis : X-ray crystallography studies have elucidated the three-dimensional structure of this compound, allowing for comparisons with other neurotoxins and enhancing our understanding of structure-function relationships in venom proteins .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWAKURFIXSMSY-YIPRCOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NCC(=O)N1)CCCCN)C(C)C)[C@@H](C)O)NC(=O)CNC(=O)[C@@H]4CSSC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)[C@@H](C)CC)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C284H442N86O95S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6838 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11094-61-4 | |

| Record name | Erabutoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011094614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary target of Erabutoxin A?

A1: this compound, a neurotoxic protein from sea snake venom, primarily targets the nicotinic acetylcholine receptor (nAChR) found at neuromuscular junctions. [, , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive antagonist of acetylcholine, binding to the nAChR at the same site as acetylcholine. [, ] This binding prevents acetylcholine from binding and activating the receptor.

Q3: What are the downstream effects of this compound binding to nAChR?

A3: By blocking nAChR activation, this compound prevents the opening of ion channels normally triggered by acetylcholine. This inhibition disrupts neuromuscular transmission, ultimately leading to flaccid paralysis and respiratory failure. [, , , ]

Q4: What is the molecular weight of this compound?

A4: this compound has a molecular weight of approximately 7000 Da. [, ]

Q5: How many amino acids make up this compound?

A5: this compound is a relatively small protein consisting of 61 (or 62) amino acid residues. []

Q6: Does this compound contain any disulfide bonds?

A6: Yes, this compound contains four disulfide bridges, which contribute significantly to its stability and compact structure. [, , ]

Q7: What is the difference in amino acid sequence between this compound and Erabutoxin B?

A7: this compound and B differ by a single amino acid substitution. This compound has an asparagine residue at position 26, while Erabutoxin B has a histidine at the same position. []

Q8: How do mutations in this compound affect its binding affinity to nAChR?

A8: Studies utilizing site-directed mutagenesis have identified several key residues crucial for this compound's binding affinity to nAChR. For instance, mutations at Gln-7, Gln-10, and Ser-8 significantly reduce binding affinity, while a mutation at Ile-36 enhances it. [, ]

Q9: What is the role of Lysine-27 in the binding of this compound to nAChR?

A9: Lysine-27 plays a crucial role in the binding interaction between this compound and nAChR. Chemical modifications or mutations that neutralize the positive charge of Lys-27 lead to a decrease in binding affinity. []

Q10: Are the functional sites of short neurotoxins like this compound identical to long neurotoxins?

A10: While sharing some similarities, the functional sites of short and long neurotoxins exhibit key differences. Research suggests that although structurally equivalent residues like Lys-23/Lys-27 and Asp-27/Asp-31 contribute to binding in both, other residues exhibit variable importance depending on the toxin length. []

Q11: How does the insertion/deletion at position 18 affect the binding of this compound to antibodies?

A11: The presence or absence of an amino acid at position 18 significantly impacts the binding of this compound to specific antibodies. Studies demonstrate that deleting residue 18 in Erabutoxin can restore full antigenicity, enabling recognition by previously non-reactive antibodies. []

Q12: How does the structure of this compound compare to other three-fingered toxins like Dendroaspin?

A12: Although this compound and Dendroaspin possess a similar three-fingered structure with a β-sheet core cross-linked by disulfide bonds, they exhibit functional differences. These variations likely stem from subtle structural deviations in their loop regions, particularly the RGD-containing loop in Dendroaspin. []

Q13: How stable is this compound in aqueous solutions?

A13: this compound exhibits significant stability in aqueous solutions over a wide pH range. NMR studies reveal that its conformation remains largely consistent, even under varying pH conditions. [, ]

Q14: Can this compound be produced recombinantly?

A14: Yes, this compound has been successfully expressed in Escherichia coli and Pichia pastoris systems. This recombinant production allows for large-scale production and facilitates isotopic labeling for structural studies. [, ]

Q15: How potent is this compound?

A15: this compound is a potent neurotoxin with an LD50 of approximately 0.15 μg/g body weight in mice when administered intramuscularly. []

Q16: Does this compound affect autonomic ganglia?

A16: Unlike some long neurotoxins like alpha-bungarotoxin, this compound shows no significant effect on transmission in autonomic ganglia, even at high concentrations. This selectivity highlights the specificity of different neurotoxins for various nAChR subtypes. []

Q17: Can the neuromuscular blockade caused by this compound be reversed?

A17: The neuromuscular blockade induced by this compound is generally reversible, particularly when compared to long-chain neurotoxins, which often cause irreversible blockade. [, ]

Q18: What spectroscopic techniques are used to study this compound?

A18: Several spectroscopic techniques are employed to investigate the structure and function of this compound. These include:

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the protein's structure, dynamics, and interactions in solution. [, , , , , , ]

- Fluorescence Spectroscopy: Used to study conformational changes, ligand binding, and microenvironments of tryptophan and tyrosine residues. [, , ]

- Circular Dichroism (CD): Provides insights into the secondary structure and conformational stability of the protein. [, ]

- X-ray crystallography: Used to determine the high-resolution three-dimensional structure of the protein in its crystallized form. [, , , , ]

Q19: How is this compound used in research?

A19: this compound serves as a valuable tool in various research areas, including:

- nAChR structure-function studies: Its high affinity and specificity for nAChR make it an ideal probe for investigating receptor structure, function, and pharmacology. [, , ]

- Antibody engineering: The subtle structural differences between this compound and its analogs help researchers understand the specificity of antibody-antigen interactions and facilitate the development of improved antibodies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。